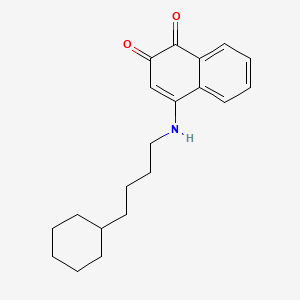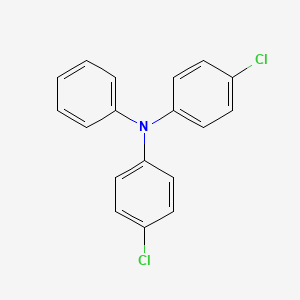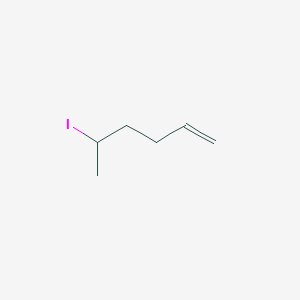
5-Iodo-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-hexene is an organic compound with the molecular formula C6H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the fifth carbon of a hexene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide to yield this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to maintain low temperatures during the addition of reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. Industrial processes would emphasize efficiency, cost-effectiveness, and safety, particularly in handling reagents like methanesulfonyl chloride and sodium iodide .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.
Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form 5-iodohexane.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation reactions.
Major Products
Substitution: Products like 5-azido-1-hexene or 5-cyano-1-hexene.
Oxidation: Products like 5-iodo-1,2-epoxyhexane or 5-iodo-1,2-hexanediol.
Reduction: 5-iodohexane.
Applications De Recherche Scientifique
5-Iodo-1-hexene is utilized in various scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Iodo-1-hexene involves its reactivity as an alkene and the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable this compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
5-Bromo-1-hexene: Similar structure with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
6-Iodo-1-hexene: Similar structure but with the iodine atom on the sixth carbon, which can influence its reactivity and the products formed in reactions.
Uniqueness
5-Iodo-1-hexene is unique due to the combination of the iodine atom and the double bond, which provides a distinct set of reactivity patterns. This makes it particularly useful in synthetic chemistry for the formation of complex molecules through a variety of reaction pathways .
Propriétés
Numéro CAS |
22212-06-2 |
|---|---|
Formule moléculaire |
C6H11I |
Poids moléculaire |
210.06 g/mol |
Nom IUPAC |
5-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 |
Clé InChI |
IWMCDWQQCGIAGM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)

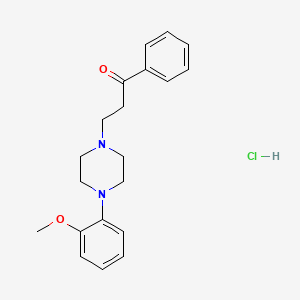
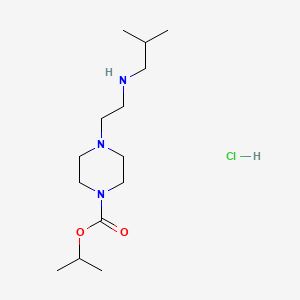

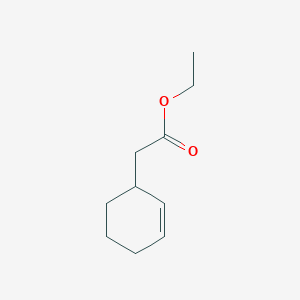
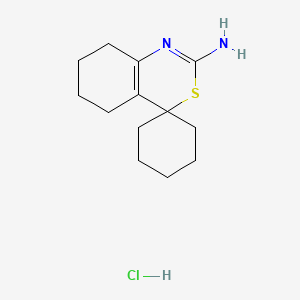
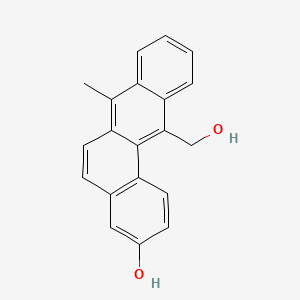
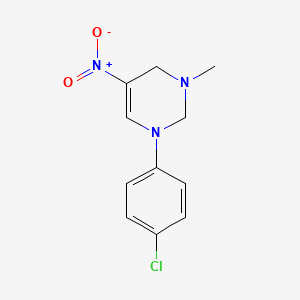
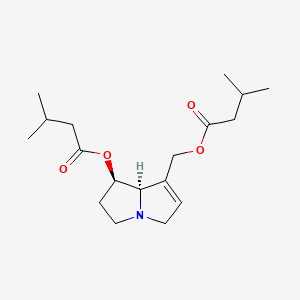
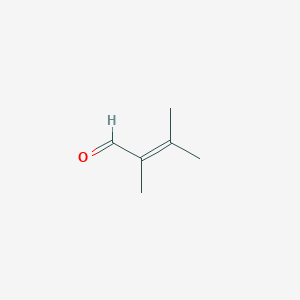
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
